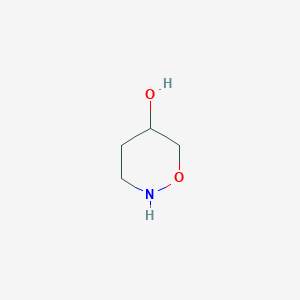

1,2-Oxazinan-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Oxazinan-5-ol is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Oxazinan-5-ol can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbon dioxide or urea under specific conditions . Another method includes the cycloaddition of isocyanates to oxetanes . These reactions typically require catalysts such as silica-supported perchloric acid and solvents like methanol to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions using environmentally friendly catalysts and solvents. The use of green chemistry principles, such as metal-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Synthetic Preparation via Hydroboration/Oxidation

1,2-Oxazinan-5-ol derivatives are synthesized from 3,6-dihydro-2H-1,2-oxazines through stereoselective hydroboration followed by oxidation. This method introduces a hydroxyl group at C-5 with high regiochemical control:

-

Substrates : syn-configured 1,2-oxazines yield 5-hydroxy derivatives exclusively.

-

Conditions : BH₃·THF followed by H₂O₂/NaOH.

-

Outcome : Products retain enantiopurity and serve as precursors for further functionalization .

Acid-Induced Deprotection and Ring Modification

The cleavage of protective groups on this compound derivatives under acidic conditions enables access to bioactive scaffolds:

| Entry | Substrate | Conditions | Product | Yield | Melting Point (°C) | [α]D²² (c, solvent) |

|---|---|---|---|---|---|---|

| 1 | 6 (N-glycosyl) | HCl (1 M) in MeOH, 40°C | 12 (N-unsubstituted) | 79% | 110–112 | +60.1 (1.05, CHCl₃) |

| 2 | 7 (N-glycosyl) | HCl (1 M) in MeOH, 40°C | 13 (N-unsubstituted) | 83% | 112–113 | +47.9 (1.00, CHCl₃) |

| 3 | 8 (TMS-ethyl) | DOWEX-50, EtOH, 50°C | 14 (free hydroxyl) | 78% | 153–154 | +33.8 (1.05, MeOH) |

Notes: TMS = trimethylsilyl. Acid treatment removes glycosyl or silyl groups, yielding enantiopure this compound derivatives .

Dihydroxylation with Osmium Tetroxide

The double bond in this compound derivatives undergoes dihydroxylation to form vicinal diols:

-

Reagents : OsO₄, N-methylmorpholine N-oxide (NMMO).

-

Conditions : Dichloromethane, room temperature.

-

Result : Dihydroxy derivatives (e.g., 10 ) are obtained in moderate yields (40–60%) .

[3+3] Cycloaddition for Spirooxindole Formation

1,2-Oxazinan-5-ones participate in TFE-promoted cycloadditions to form spirocyclic architectures:

-

Reactants : N-vinyl oxindole nitrones + α-tosyloxy ketones.

-

Conditions : 2,2,2-Trifluoroethanol (TFE), mild temperatures.

-

Outcome : Spirooxindole-1,2-oxazinan-5-ones are formed in 65–92% yields.

-

Mechanism : Oxyallyl cation intermediates enable stereoselective C–C bond formation .

Hydrogenolysis and Downstream Transformations

Catalytic hydrogenation of this compound derivatives leads to amino alcohols or pyrrolidine derivatives:

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

1,2-Oxazinan-5-ol features a six-membered ring containing one nitrogen and one oxygen atom, with an alcohol functional group at the 5-position. This unique structure contributes to its reactivity and interaction with biological targets. Several synthetic routes exist for producing this compound:

- Cyclization of Amino Alcohols : A common method involves the cyclization of amino alcohols with carbon dioxide or urea under specific conditions.

- Green Chemistry Approaches : Industrial synthesis often utilizes environmentally friendly catalysts and solvents to minimize environmental impact.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Properties : Several derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

- Anticancer Activity : Research indicates that certain derivatives inhibit specific cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds derived from this compound have demonstrated selective inhibition of cancer-related enzymes .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, contributing to its therapeutic potential in treating various diseases.

Industrial Applications

The versatility of this compound extends to various industrial sectors:

- Pharmaceuticals : Its derivatives are being explored for their potential as drug candidates due to their biological activities.

- Agrochemicals : The compound has shown promising herbicidal activity against various weeds while maintaining safety in crops like corn and soybeans .

- Fine Chemicals Production : It serves as an intermediate in the synthesis of complex organic molecules used in cosmetics and other fine chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various this compound derivatives against common bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 68.58 μM to 2.04 mM against selected strains .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| A | 100 | Staphylococcus aureus |

| B | 150 | Escherichia coli |

| C | 200 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The findings revealed that some compounds effectively inhibited cell proliferation at nanomolar concentrations.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| D | MCF-7 (breast cancer) | 50 |

| E | A549 (lung cancer) | 75 |

| F | HeLa (cervical cancer) | 100 |

Mecanismo De Acción

The mechanism of action of 1,2-Oxazinan-5-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended use .

Comparación Con Compuestos Similares

1,3-Oxazinan-2-one: This compound shares a similar structure but differs in its chemical reactivity and applications.

1,2-Oxazine: Another related compound with distinct properties and uses in organic synthesis.

Uniqueness: 1,2-Oxazinan-5-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Actividad Biológica

1,2-Oxazinan-5-ol, a member of the oxazine family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its anticancer properties, antimicrobial effects, and potential applications in drug development, supported by recent case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The presence of nitrogen and oxygen in the ring system allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 1,2-oxazinan derivatives as anticancer agents. A specific derivative, referred to as compound 3i, demonstrated significant cytotoxic effects against hepatocellular carcinoma (HCC) cell lines such as HepG2 and HCCLM3.

- NF-κB Pathway Inhibition : Compound 3i was shown to inhibit the NF-κB signaling pathway, a critical regulator of cell survival and proliferation. This inhibition led to increased apoptosis in cancer cells, evidenced by:

Antimicrobial Activity

The oxazine derivatives also exhibit promising antimicrobial properties. Research indicates that various oxazine compounds demonstrate effectiveness against a range of pathogens:

| Compound | Target Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | A. flavus | 64 µg/mL |

These findings suggest that oxazine derivatives could serve as potential candidates for developing new antimicrobial agents .

Case Studies

- Study on Anticancer Properties : In a study conducted by researchers at a leading university, compound 3i was administered to HCC cell lines. The results showed a clear dose-dependent increase in apoptosis markers, confirming its potential as an effective anticancer agent .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various oxazine derivatives against clinical isolates of bacteria. The results indicated that specific oxazines significantly inhibited bacterial growth, paving the way for further exploration in therapeutic applications .

Propiedades

IUPAC Name |

oxazinan-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-4-1-2-5-7-3-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMKDQVYTRQMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNOCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.